Product packaging for Ethyl 4-(2-cyanoacetamido)benzoate(Cat. No.:CAS No. 15029-53-5)

Ethyl 4-(2-cyanoacetamido)benzoate

Cat. No.: B082879
CAS No.: 15029-53-5
M. Wt: 232.23 g/mol
InChI Key: KQSPTNNCXGBAKE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-cyanoacetamido)benzoate (CAS 15029-53-5) is a high-value chemical intermediate extensively used in organic and medicinal chemistry research. Its primary research application is as a versatile precursor for the synthesis of N-substituted 2-pyridone derivatives . This cyclization reaction, which can be facilitated by conventional heating or the eco-friendly ultrasonic method, leverages the compound's active methylene and cyano groups to construct the pyridone heterocycle, a scaffold of significant interest in drug discovery . The resulting 4,6-dimethyl-3-cyano-2-pyridone framework, bearing a N-(ethyl benzoate) moiety, can be further functionalized. For instance, the ethyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled with various amino acid esters using modern coupling methodologies to generate more complex molecular architectures . Research has demonstrated that derivatives built from this core structure exhibit notable biological activities. Specifically, such compounds have been designed and evaluated as anti-proliferative agents, showing promising activity against cell lines such as Caco-2 (colorectal adenocarcinoma) and HepG-2 (hepatocellular carcinoma) by acting as inhibitors of key tyrosine kinases like EGFR and VEGFR-2, and by inducing apoptosis . The compound is characterized by its molecular formula (C12H12N2O3) and a molecular weight of 232.24 g/mol . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O3 B082879 Ethyl 4-(2-cyanoacetamido)benzoate CAS No. 15029-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[(2-cyanoacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)9-3-5-10(6-4-9)14-11(15)7-8-13/h3-6H,2,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSPTNNCXGBAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396495
Record name Ethyl 4-(2-cyanoacetamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-53-5
Record name Ethyl 4-(2-cyanoacetamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 4 2 Cyanoacetamido Benzoate

N-Cyanoacetylation Strategies for Benzoate (B1203000) Scaffolds

The introduction of a cyanoacetyl group onto a benzoate framework is a critical step in the synthesis of Ethyl 4-(2-cyanoacetamido)benzoate. The choice of the cyanoacetylating agent is paramount to the success of this transformation.

Utilization of 1-Cyanoacetyl-3,5-dimethylpyrazole in N-Cyanoacetylation

Among various reagents for N-cyanoacetylation, such as cyanoacetyl chloride, cyanoacetyl azide, and cyanoacetic esters, 1-Cyanoacetyl-3,5-dimethylpyrazole has emerged as a superior choice. nih.govresearchgate.net This reagent is commercially available, cost-effective, and less toxic compared to alternatives like cyanoacetyl chloride. nih.govresearchgate.netresearchgate.net Its reaction with ethyl 4-aminobenzoate (B8803810) provides a direct and efficient route to this compound. nih.gov

The advantages of using 1-Cyanoacetyl-3,5-dimethylpyrazole are significant. researchgate.net The reaction times are generally shorter, and the product can be isolated in high yields and purity. researchgate.net A key benefit is the nature of the leaving group, 3,5-dimethylpyrazole, which is highly soluble in most organic solvents, simplifying the purification of the desired product as it remains in the filtrate. researchgate.net This methodology is considered more convenient and economical for producing N-substituted cyanoacetamides that can be otherwise difficult to obtain. nih.gov

Optimized Reaction Conditions and Yield Enhancements in Synthesis

The synthesis of this compound is achieved by reacting 1-Cyanoacetyl-3,5-dimethylpyrazole with ethyl 4-aminobenzoate. nih.gov A common procedure involves refluxing the reactants in a suitable solvent, such as toluene (B28343). rjpbcs.com

Under conventional heating methods, the reaction of 1-Cyanoacetyl-3,5-dimethylpyrazole with ethyl 4-aminobenzoate in dry toluene for 6 hours results in an 82% yield of this compound. acs.org This demonstrates a robust and effective, yet time-intensive, approach to the synthesis. The product is typically a white solid with a melting point of 163–164 °C. acs.org Further optimization of these conditions has been explored to reduce reaction times and increase yields, primarily through the use of ultrasonic irradiation.

Ultrasonically Assisted Synthesis Approaches for Improved Efficiency

The application of ultrasound in organic synthesis has been shown to significantly enhance reaction rates and yields. researchgate.netnih.gov In the synthesis of this compound, ultrasonication has proven to be a highly effective optimization strategy. acs.orgnih.gov

When the reaction between 1-Cyanoacetyl-3,5-dimethylpyrazole and ethyl 4-aminobenzoate is carried out under ultrasonic irradiation at 60 °C, the reaction time is dramatically reduced to just 30 minutes. acs.org Furthermore, this ultrasonically assisted method leads to a notable increase in the product yield to 91%. acs.org This represents a significant improvement in efficiency over the 6 hours required by conventional heating. acs.org The use of ultrasound provides a faster, more energy-efficient, and higher-yielding pathway to this compound, highlighting a key advancement in its synthetic methodology. acs.orgnih.gov

Table 1: Comparison of Synthetic Methods for this compound

Method Reagents Solvent Reaction Time Temperature Yield Reference
Conventional Heating 1-Cyanoacetyl-3,5-dimethylpyrazole, Ethyl 4-aminobenzoate Dry Toluene 6 hours Reflux 82% acs.org
Ultrasonication 1-Cyanoacetyl-3,5-dimethylpyrazole, Ethyl 4-aminobenzoate Dry Toluene 30 minutes 60 °C 91% acs.org

Chemical Transformations and Derivatization Studies of Ethyl 4 2 Cyanoacetamido Benzoate

Reactivity as a Multifunctional Component in Heterocyclic Synthesis

The unique chemical architecture of ethyl 4-(2-cyanoacetamido)benzoate, possessing both electrophilic and nucleophilic centers, renders it an excellent building block for complex organic molecules. researchgate.net The active methylene (B1212753) group, flanked by a cyano and a carbonyl group, is particularly reactive and serves as a key site for condensation and cyclization reactions. tubitak.gov.tr This reactivity has been extensively utilized in multicomponent reactions to generate diverse heterocyclic libraries.

Synthesis of Pyridone Derivatives

Pyridone and its derivatives are an important class of nitrogen-containing heterocyclic compounds with a range of biological and therapeutic activities. mdpi.com The synthesis of 3-cyano-2-pyridone derivatives can be achieved through the reaction of this compound with acetylacetone (B45752) in the presence of a base like potassium hydroxide (B78521) in ethanol. mdpi.comsciforum.net This reaction proceeds via a condensation mechanism, leading to the formation of the pyridone ring with good yields. mdpi.comsciforum.net

Another approach involves the reaction of N-substituted cyanoacetamides with acetylacetone or ethyl acetoacetate (B1235776). shd-pub.org.rs For instance, N-aryl-2-cyanoacetamides, which can be derived from ethyl cyanoacetate (B8463686), react with acetylacetone to yield N-phenyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. nih.gov The reaction conditions, such as the choice of base and solvent, can influence the regioselectivity of the reaction. sciforum.net

Table 1: Synthesis of Pyridone Derivatives

Reactants Reagents and Conditions Product Yield (%) Reference
This compound, Acetylacetone KOH, Ethanol, Reflux Ethyl 4-((3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)carbamoyl)benzoate 61-79 mdpi.comsciforum.net
N-Aryl-2-cyanoacetamide, Acetylacetone Toluene (B28343), Reflux N-phenyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 85 nih.gov

Synthesis of Spiro-Pyridine Systems

Spiro compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry. The synthesis of spiro-benzimidazoquinazolinones and spiro-benzothiazoloquinazolinones can be achieved through a multicomponent reaction involving an isatin, dimedone, and a suitable amino-heterocycle, catalyzed by β-cyclodextrin in water. nih.gov While not a direct reaction of this compound, the principles of multicomponent reactions used to form complex heterocyclic systems are relevant to its potential applications.

Formation of Pyrazole (B372694) and Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffolds

The reaction of this compound with dimethylformamide-dimethylacetal (DMFDMA) yields an enamine intermediate. researchgate.net This intermediate, upon treatment with hydrazine (B178648) hydrate (B1144303) in the presence of a catalytic amount of triethylamine (B128534), undergoes cyclization to form an iminopyrazole derivative. researchgate.net

Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocyclic compounds. Their synthesis often involves the condensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds. nih.govresearchgate.net For example, the reaction of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with pentane-2,4-dione or ethyl acetoacetate in the presence of an acid catalyst like sulfuric acid in acetic acid yields the corresponding pyrazolo[1,5-a]pyrimidine derivatives in high yields. nih.govresearchgate.net Multicomponent reactions involving a 3,5-diaminopyrazole derivative, triethyl orthoformate, and an active methylene compound like ethyl cyanoacetate also lead to the formation of substituted pyrazolo[1,5-a]pyrimidines. researchgate.net

Table 2: Synthesis of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives

Reactants Reagents and Conditions Product Yield (%) Reference
This compound, DMFDMA, Hydrazine hydrate Triethylamine, Ethanol Ethyl 4-((5-amino-1H-pyrazol-4-yl)carbamoyl)benzoate Not specified researchgate.net
5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles, Pentane-2,4-dione H₂SO₄, Acetic acid 7-Amino-2-arylamino-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile 87-95 nih.govresearchgate.net

Derivatization to Thiazolidinone, Thiazole (B1198619), and Thiophene (B33073) Structures

The versatile nature of cyanoacetamide derivatives allows for their conversion into various sulfur-containing heterocycles. For instance, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a related cyanoacetamide derivative, has been utilized to synthesize thiazole and thiophene structures. researchgate.net The reaction with elemental sulfur in the presence of a base can lead to the formation of a thiophene ring. researchgate.net

Thiazolidin-4-one derivatives can be synthesized through the condensation of heterocyclic compounds containing a thiourea (B124793) fragment with acetylenedicarboxylic acid esters. beilstein-journals.org While this is not a direct derivatization of this compound, it highlights a common synthetic route for this class of compounds.

Synthesis of Triazine Analogs

Triazine derivatives are another class of heterocyclic compounds that can be accessed from precursors with functionalities similar to this compound. The synthesis of 2,4,6-trisubstituted-1,3,5-triazines is typically achieved through the sequential substitution of chlorine atoms in cyanuric chloride with various nucleophiles. nih.gov Although not a direct transformation of this compound, the synthesis of triazine analogs often involves the use of amine and other nucleophilic precursors. nih.gov For example, reactions of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) with various carbonyl compounds lead to the formation of fused-triazine derivatives. researchgate.net

Formation of Coumarin (B35378) and Chromene Derivatives

Coumarins and their derivatives are a large family of benzopyran-2-one compounds with diverse applications. The synthesis of coumarin derivatives can be achieved through various methods, including the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. researchgate.netnih.gov The reaction of this compound with salicylaldehyde (B1680747) derivatives in the presence of a base like piperidine (B6355638) can lead to the formation of coumarin-3-carboxamide derivatives.

Furthermore, the reaction of this compound with enamine derivatives can furnish 2-iminopyran derivatives, which are structurally related to chromenes. researchgate.net For instance, reaction with 2-((dimethylamino)methylene)-2,3-dihydro-1H-inden-1-one or (1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one) results in the formation of novel 2-iminopyran derivatives. researchgate.net

Table 3: Synthesis of Coumarin and Chromene Derivatives

Reactants Reagents and Conditions Product Yield (%) Reference
This compound, Salicylaldehyde derivatives Piperidine Coumarin-3-carboxamide derivatives Not specified nih.gov
This compound, 2-((dimethylamino)methylene)-2,3-dihydro-1H-inden-1-one Not specified 2-Iminopyran derivative Not specified researchgate.net

Other Cyclization and Condensation Reactions (e.g., Michael Addition, Nucleophilic Attack)

This compound is characterized by an active methylene group positioned between a nitrile and a carbonyl group, making it a prime candidate for various condensation and cyclization reactions. This reactivity allows for its use in constructing a wide range of heterocyclic systems.

The active methylene group can act as a nucleophile, initiating attacks on various electrophilic substrates. For instance, in a base-catalyzed reaction with indan-1-one, the methylene group of this compound attacks the carbonyl carbon of the ketone. Subsequent treatment with elemental sulfur promotes a cyclization and aromatization sequence, yielding a thiophene derivative. researchgate.net

Furthermore, the compound undergoes condensation with enamine derivatives. researchgate.net When reacted with substrates like 2-((dimethylamino)methylene)-2,3-dihydro-1H-inden-1-one or (1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one), it leads to the formation of novel 2-iminopyran derivatives. researchgate.net Another notable condensation reaction occurs with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), which results in an enamine intermediate. This intermediate can be further cyclized with hydrazine hydrate in the presence of a triethylamine catalyst to produce an iminopyrazole derivative. researchgate.net

The activated methylene protons also enable this compound to participate in Michael addition reactions. organic-chemistry.orgmasterorganicchemistry.com In this type of conjugate addition, the carbanion generated from the deprotonation of the active methylene group adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. organic-chemistry.org The resulting adduct can then undergo intramolecular cyclization. For example, the Michael addition of a similar active methylene compound, ethyl cyanoacetate, to α,β-unsaturated ketones or nitriles, followed by intramolecular cyclization, is a well-established route to synthesize substituted 2-amino-4H-pyrans. chempedia.info This reactivity profile highlights the potential of this compound to serve as a donor in Michael reactions to create complex cyclic structures. masterorganicchemistry.comchempedia.info

Table 1: Examples of Cyclization and Condensation Reactions

Reactant(s)Reaction TypeKey Reagents/ConditionsResulting Product ClassReference
Indan-1-oneCondensation/Cyclization1. Basic conditions 2. Elemental sulfurThiophene derivative researchgate.net
Enamine derivatives (e.g., 2-((dimethylamino)methylene)-2,3-dihydro-1H-inden-1-one)Condensation/Cyclization-2-Iminopyran derivative researchgate.net
N,N-Dimethylformamide dimethyl acetal (DMFDMA), then Hydrazine monohydrateCondensation/CyclizationTriethylamine catalystIminopyrazole derivative researchgate.net
α,β-Unsaturated ketones (general)Michael Addition/Intramolecular CyclizationBase (e.g., piperidine or sodium ethoxide)Substituted 4H-Pyrans organic-chemistry.orgchempedia.info

**3.2. Mechanistic Investigations of Derivatization Reactions

The diverse reactivity of this compound stems from the interplay of its nucleophilic and electrophilic centers, which dictates the pathways of its derivatization reactions and subsequent intramolecular cyclizations.

This compound is a multifunctional compound possessing both electrophilic and nucleophilic sites, which are strategically utilized in the synthesis of various derivatives. researchgate.net

Nucleophilic Pathways: The primary nucleophilic character arises from the active methylene group (-CH2-). The protons on this carbon are acidic due to the electron-withdrawing effects of the adjacent nitrile (-C≡N) and amide carbonyl (-C=O) groups. wikipedia.org In the presence of a base, this methylene group is readily deprotonated to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile that can attack a variety of electrophiles. wikipedia.org This nucleophilic attack is the initial step in condensation reactions like the Knoevenagel condensation and Michael addition. organic-chemistry.orgwikipedia.org For example, the attack of this carbanion on carbonyl compounds or activated olefins initiates the formation of new carbon-carbon bonds, leading to derivatization. researchgate.net

Electrophilic Pathways: The electrophilic centers within the molecule are primarily the carbon atoms of the carbonyl groups (both ester and amide) and the nitrile group. researchgate.netwikipedia.org

Amide and Ester Carbonyls: The carbonyl carbons are electron-deficient due to the high electronegativity of the oxygen atoms, making them susceptible to nucleophilic attack. While the amide group is generally less reactive towards nucleophiles than the ester, both can serve as electrophilic sites under certain conditions.

Nitrile Carbon: The carbon atom of the nitrile group is also an electrophilic center and can be attacked by nucleophiles, which is a key step in the synthesis of certain heterocyclic systems. wikipedia.org

This dual reactivity allows the molecule to act as a versatile synthon. It can function as a nucleophile through its active methylene group or as an electrophile at its carbonyl and nitrile carbons, enabling a wide array of chemical transformations.

Many derivatization reactions of this compound are designed to create an intermediate that can undergo a subsequent intramolecular cyclization, a powerful strategy for constructing heterocyclic rings. The mechanism of these cyclizations depends on the specific functional groups introduced during the initial derivatization step.

One common mechanism involves the initial derivatization at the active methylene group, followed by cyclization. For instance, after a Michael addition to an α,β-unsaturated nitrile, the newly formed intermediate possesses strategically placed functional groups. An intramolecular nucleophilic attack, often by the amide nitrogen or oxygen onto a nitrile or carbonyl group, can lead to the formation of a six-membered ring. The reaction of ethyl 2-(2-cyanoacetamido)-4-arylthiophene-3-carboxylate with sodium hydride in boiling tetrahydrofuran, for example, results in the formation of thieno[2,3-b]pyridine (B153569) derivatives through intramolecular cyclization. researchgate.net

Another pathway involves the condensation of this compound with a bifunctional reagent. The reaction with DMFDMA first forms an enamine derivative at the active methylene site. researchgate.net This intermediate is then treated with hydrazine. The hydrazine molecule, acting as a dinucleophile, attacks the electrophilic centers in the intermediate. A plausible mechanism involves an initial attack on the nitrile carbon followed by an intramolecular condensation with another part of the molecule, leading to the elimination of dimethylamine (B145610) and water to form the stable pyrazole ring. researchgate.net

Similarly, the synthesis of substituted furans can be achieved through a mechanism involving an initial Michael addition followed by intramolecular cyclization. The reaction between an (E)-3-aryl-2-cyanoacrylate and ethyl glycinate (B8599266) hydrochloride proceeds via a Michael addition, which is then followed by an intramolecular cyclization involving the amino group and the nitrile, ultimately leading to a polysubstituted furan (B31954) ring after tautomerization and elimination. semanticscholar.org These mechanisms showcase how the initial derivatization of this compound generates precursors perfectly poised for spontaneous or catalyzed intramolecular ring-closure, yielding a variety of important heterocyclic scaffolds.

Table 2: Examples of Intramolecular Hetero-cyclization Pathways

Starting Material/Intermediate ClassKey Step(s)Resulting Heterocyclic SystemReference
Product of Michael addition to an α,β-unsaturated nitrileIntramolecular nucleophilic attack of amide N/O on nitrile groupPyridone or similar six-membered heterocycles researchgate.net
Enamine intermediate from reaction with DMFDMACyclization with hydrazine hydrateIminopyrazole researchgate.net
Product of Michael addition of ethyl glycinate to a cyanoacrylateIntramolecular attack of amino group on nitrile groupSubstituted Furan semanticscholar.org
Ethyl 2-(2-cyanoacetamido)-4-arylthiophene-3-carboxylateIntramolecular cyclization using sodium hydrideThieno[2,3-b]pyridine researchgate.net

Biological Activities and Pharmacological Research Applications

Antioxidant Activity Studies

The potential of Ethyl 4-(2-cyanoacetamido)benzoate and its derivatives to counteract oxidative stress has been a subject of scientific investigation. These studies employ various assays to determine the compound's ability to neutralize free radicals, which are implicated in numerous disease pathologies.

The antioxidant capacity of this compound has been evaluated using standard in vitro tests. In the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay, the compound itself was found to possess low antioxidant activity. jocpr.com However, it serves as a crucial intermediate in the synthesis of other molecules that show more significant promise.

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay is another method used to evaluate antioxidant potential. researchgate.net Research on derivatives of this compound has shown notable activity. For instance, certain heterocyclic derivatives prepared from the parent compound have demonstrated potent scavenging effects against the ABTS radical cation. researchgate.netresearchgate.net One study highlighted a derivative, compound 4, as having a significant reaction with the ABTS radical cation, while another derivative, compound 5, was identified as the most potent antioxidant in the series based on both DPPH and ABTS assays. researchgate.netresearchgate.net

Table 1: Antioxidant Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

Compound Assay IC50 (µM) Source
Derivative 4 ABTS 27.46 researchgate.net
Derivative 5 DPPH Value reported as 0.006 mg/ml researchgate.net

To understand how these compounds exert their antioxidant effects, researchers have studied the thermodynamic properties and underlying mechanisms. The primary mechanisms considered are the Single Electron Transfer followed by Proton Transfer (SET-PT), Hydrogen Atom Transfer (HAT), and Sequential Proton-Loss Electron-Transfer (SPLET).

Analgesic Activity Research

Investigations into the pain-relieving properties of this compound have been conducted, primarily using established in vivo animal models.

The acetic acid-induced writhing test in mice is a common model for evaluating peripheral analgesic activity. nih.govmdpi.com In this test, the administration of acetic acid induces abdominal constrictions, or writhes, and an effective analgesic will reduce the number of these responses. nih.gov When evaluated in this model, this compound and its related alkyl esters demonstrated good analgesic activity. The effect was found to be comparable to that of the standard drug, paracetamol. jocpr.com This suggests that the compound and its analogues can effectively modulate pain signals at the peripheral level. jocpr.com

Table 2: Analgesic Activity in Acetic Acid-Induced Writhing Test This table is interactive. You can sort and filter the data.

Compound Model Activity Level Standard Drug Source
Alkyl 4-(2-cyanoacetamido)benzoates Acetic acid-induced writhing (mice) Good Paracetamol jocpr.com

Antiproliferative and Anticancer Research

The core structure of this compound is present in many cyanoacetamide derivatives that have been explored for their potential to inhibit the growth of cancer cells.

Research has shown that various N-hetaryl-2-cyanoacetamide derivatives exhibit cytotoxic activities against a range of human cancer cell lines. While studies may not always focus specifically on the ethyl benzoate (B1203000) ester, the broader class of cyanoacetamides, for which it is a precursor, has shown significant effects.

For example, novel N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have been evaluated against liver (HepG-2) and breast (MCF-7) cancer cell lines, among others. nih.gov Certain compounds in this series showed potent cytotoxicity against these cell lines. nih.gov Other research has focused on the human promyelocytic leukemia cell line (HL-60), where different stilbene (B7821643) analogues and other synthetic compounds have been shown to induce apoptosis. researchgate.netsigmaaldrich.com While direct data on this compound against all the listed cell lines is not extensively available, the consistent activity of related cyanoacetamide derivatives underscores the importance of this chemical scaffold in the design of new antiproliferative agents. For instance, derivatives have been designed and tested against the MCF-7 breast cancer cell line, with some showing more potent activity than the reference drug doxorubicin. researchgate.net

Table 3: Antiproliferative Activity of Related Cyanoacetamide Derivatives This table is interactive. You can sort and filter the data.

Derivative Class Cell Line Effect Source
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamides HepG-2 (Liver) Cytotoxic nih.gov
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamides MCF-7 (Breast) Cytotoxic nih.gov
Benzimidazole-2-carboxamide derivatives MCF-7 (Breast) Potent anticancer activity researchgate.net
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate HL-60 (Leukemia) Induces apoptosis sigmaaldrich.com

Modulation of Apoptosis and Cell Cycle Progression

The induction of apoptosis (programmed cell death) and the regulation of the cell cycle are critical mechanisms through which anti-cancer agents exert their effects. While direct studies on this compound are limited, research on structurally related compounds provides insights into its potential activities.

Derivatives of cyanoacetamide have demonstrated significant cytotoxic and apoptotic effects. For instance, a series of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives were synthesized and evaluated for their anticancer potential. These compounds exhibited growth inhibitory effects through a cytocidal (cell-killing) mechanism rather than a cytostatic (cell-growth-inhibiting) one. This cytotoxic effect was attributed to the up-regulation of caspases, which are key executioner proteins in the apoptotic cascade nih.gov.

Furthermore, other heterocyclic compounds incorporating a cyano moiety have been shown to induce cell cycle arrest. For example, certain benzimidazole (B57391) derivatives have been found to cause an accumulation of cells in the G2/M phase of the cell cycle, leading to apoptotic cell death in various human cancer cell lines nih.gov. Similarly, a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been shown to induce apoptosis in breast cancer cells mdpi.com. These findings suggest that the cyanoacetamido group could be a key pharmacophore responsible for inducing apoptosis and modulating cell cycle progression.

Expression Analysis of Growth and Apoptosis-Related Genes (e.g., Bax, Bcl-2)

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating apoptosis. This family includes both anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. The ratio of Bax to Bcl-2 is a key determinant of a cell's susceptibility to apoptosis.

Studies on various anticancer compounds have highlighted the importance of modulating the expression of these genes. For example, certain xanthine (B1682287) derivatives designed as EGFR inhibitors have been shown to significantly increase the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2 in cancer cells. One particular derivative led to a 29-fold increase in Bax and a reduction in Bcl-2 to 0.28-fold of the control, indicating a strong induction of the apoptotic pathway nih.gov.

Similarly, a potent VEGFR-2 inhibitor, a benzo[g]quinazolin derivative, was found to boost the level of Bax and reduce the level of Bcl-2 in breast cancer cells nih.gov. Another study on piperazinylquinoxaline-based derivatives as VEGFR-2 inhibitors demonstrated that the most promising compound led to a four-fold increase in the Bax/Bcl-2 ratio nih.gov. Although this data is not on this compound itself, it suggests that compounds with similar anti-cancer activities likely influence the expression of these critical apoptosis-regulating genes.

Enzyme Inhibition Studies

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and cancer. Inhibition of EGFR kinase activity is a key strategy in cancer therapy.

Table 1: EGFR Kinase Inhibitory Activity of Representative Imidazo[1,2-a]quinoxaline Derivatives

CompoundEGFR WT IC50 (nM)
6b 211.22
7h 222.21
7j 193.18
9a 223.32
9c 221.53
Erlotinib (B232) 221.03

Data sourced from a study on non-covalent imidazo[1,2-a]quinoxaline-based inhibitors nih.gov.

These findings highlight that the structural features present in this compound could potentially contribute to EGFR kinase inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is another crucial tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Research into novel VEGFR-2 inhibitors has identified several classes of compounds with significant activity. A series of piperazinylquinoxaline-based derivatives demonstrated potent VEGFR-2 inhibition, with IC50 values in the sub-micromolar range. The most active compound in this series, compound 11 , had an IC50 of 0.19 µM nih.gov. Another study on benzo[g]quinazolin derivatives also identified potent VEGFR-2 inhibitors, with compound 9 showing an IC50 of 0.64 µM nih.gov.

Table 2: VEGFR-2 Kinase Inhibitory Activity of Representative Derivatives

Compound ClassRepresentative CompoundVEGFR-2 IC50 (µM)
PiperazinylquinoxalineCompound 11 0.19
Benzo[g]quinazolinCompound 9 0.64
Benzo[g]quinazolinCompound 20 0.81
Benzo[g]quinazolinCompound 22 0.93
Benzo[g]quinazolinCompound 23 1.04
Sorafenib (Reference) -0.08

Data compiled from studies on piperazinylquinoxaline nih.gov and benzo[g]quinazolin derivatives nih.gov.

These studies suggest that the core structures of these molecules are effective at inhibiting VEGFR-2, and similar activity might be expected from other compounds sharing key structural motifs.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1) is a histone-modifying enzyme that plays a role in regulating gene expression. Its overexpression has been linked to various cancers, making it an attractive therapeutic target.

While there is no direct evidence of this compound inhibiting LSD1, research on other cyano-containing compounds is promising. A series of 5-cyano-6-phenylpyrimidine derivatives were identified as potent LSD1 inhibitors. The most effective compound in this series, compound 14q , exhibited an IC50 of 183 nmol/L nih.gov. The mechanism of inhibition is thought to be competitive with the FAD (flavin adenine (B156593) dinucleotide) cofactor of LSD1 nih.gov.

Table 3: LSD1 Inhibitory Activity of Representative 5-cyano-6-phenylpyrimidine Derivatives

CompoundLSD1 IC50 (nmol/L)
14q 183
14n 287
14r 387

Data from a study on 5-cyano-6-phenylpyrimidine derivatives as LSD1 inhibitors nih.gov.

The presence of the cyano group in this compound suggests that it could potentially interact with the FAD-binding pocket of LSD1, but this requires experimental verification.

Alpha-Amylase and Alpha-Glucosidase Inhibition (Antidiabetic Focus)

Alpha-amylase and alpha-glucosidase are key enzymes in the digestion of carbohydrates. Inhibiting these enzymes can slow down the absorption of glucose, which is a therapeutic strategy for managing type 2 diabetes.

Numerous natural and synthetic compounds have been investigated for their ability to inhibit these enzymes. For example, aqueous extracts of Morinda lucida have been shown to inhibit both α-amylase and α-glucosidase with IC50 values of 2.30 mg/mL and 2.00 mg/mL, respectively nih.gov. Purified compounds from Nuxia oppositifolia, such as 3-oxolupenal and katononic acid, also demonstrated inhibitory activity against these enzymes nih.gov. A study on novel oxadiazole derivatives identified compounds with potent α-glucosidase and α-amylase inhibitory activity, with some derivatives showing IC50 values comparable to the standard drug miglitol (B1676588) vardebib.dk.

While there is no specific data on the inhibitory effects of this compound on α-amylase and α-glucosidase, the diverse range of chemical structures that can inhibit these enzymes suggests that it could be a candidate for investigation in the context of antidiabetic research.

Dihydropteroate Synthase (DHPS) Enzyme Inhibition

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate synthesis pathway of many microorganisms. nih.gov This pathway is essential for the production of nucleic acids and some amino acids, making DHPS a key target for antimicrobial drugs. nih.gov Sulfonamides, a class of antibiotics, function by competitively inhibiting DHPS, thereby blocking the synthesis of folic acid and halting microbial growth. nih.gov

Research has shown that various sulfonamides and sulfones are effective inhibitors of DHPS. For instance, 4,4′-diaminodiphenylsulfone (DDS) and its monosubstituted derivatives have demonstrated inhibitory activity against DHPS from Escherichia coli. nih.gov Specifically, DDS was found to be a competitive inhibitor of the enzyme. nih.gov The structural similarity of these compounds to p-aminobenzoic acid (pABA), the natural substrate of DHPS, allows them to bind to the enzyme's active site and block its function. nih.gov The development of dual-action inhibitors that target both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway, is an active area of research to combat drug resistance. nih.gov

Inhibition of Bcl-2 Protein

The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of apoptosis, or programmed cell death. nih.govmdpi.com Anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Mcl-1, prevent cell death by binding to and inhibiting pro-apoptotic proteins like Bax and Bak. nih.govmdpi.com In many cancers, the overexpression of these anti-apoptotic proteins is a key factor in tumor survival and resistance to therapy. researchgate.net

Small molecules that mimic the action of pro-apoptotic BH3-only proteins, known as BH3 mimetics, have been developed to inhibit the function of anti-apoptotic Bcl-2 proteins. labmedica.comnih.gov These inhibitors bind to the BH3-binding groove of anti-apoptotic proteins, freeing pro-apoptotic proteins to initiate cell death. nih.govlabmedica.com ABT-737 is a well-studied BH3 mimetic that targets Bcl-2, Bcl-xL, and Bcl-w, and has shown efficacy in inducing apoptosis in various cancer cell lines and primary patient cells. nih.govmdpi.com The development of specific inhibitors for different Bcl-2 family members is an ongoing strategy in cancer research to overcome resistance and improve therapeutic outcomes. researchgate.net

Antimicrobial Research

Antibacterial Spectrum and Potency (Gram-positive and Gram-negative bacteria)

Research into the antibacterial properties of cyanoacrylate nanoparticles has revealed varying efficacy against different bacterial types. Ethyl cyanoacrylate nanoparticles (ECA-NPs) have demonstrated the broadest spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that ECA-NPs are generally more effective against Gram-positive bacteria than Gram-negative bacteria. nih.gov For instance, ECA-NPs have shown inhibitory effects against Enterococcus faecalis, Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae (all Gram-positive), as well as Escherichia coli (Gram-negative). nih.gov In contrast, isobutyl cyanoacrylate nanoparticles (iBCA-NPs) were found to be active primarily against Gram-positive bacteria, with little to no effect on Gram-negative species. nih.gov Ethoxyethyl cyanoacrylate nanoparticles (EECA-NPs) exhibited moderate activity, with a slightly greater effect against Gram-negative bacteria compared to Gram-positive bacteria. nih.gov The antibacterial action of these nanoparticles is thought to be mediated by the generation of reactive oxygen species (ROS). nih.gov

Table 1: Antibacterial Activity of Cyanoacrylate Nanoparticles

Bacterial Species Gram Stain ECA-NPs iBCA-NPs EECA-NPs
Enterococcus faecalis Positive Active Active Moderate
Staphylococcus aureus Positive Active Active Moderate
Streptococcus pyogenes Positive Active n.a. Moderate
Streptococcus pneumoniae Positive Active n.a. Moderate
Propionibacterium acnes Positive Active n.a. Not Active
Escherichia coli Negative Active Not Active Slight
Pseudomonas aeruginosa Negative Active Not Active Slight

Source: nih.gov

Antifungal Efficacy

The antifungal potential of derivatives related to this compound has been investigated. For example, a series of N-sulfonamide 2-pyridone derivatives were synthesized and evaluated for their in vitro antimicrobial activity, which included testing against fungal strains. nih.gov Several of these synthesized compounds were found to possess significant antifungal activities. nih.gov Additionally, research on endophytic fungi has identified extracts with notable antimicrobial properties. An ethyl acetate (B1210297) extract of Aspergillus amstelodami was reported to eradicate S. aureus biofilms, and an extract from Lasiodiplodia pseudotheobromae also showed antibiofilm activity against MRSA. researchgate.net While not directly focused on this compound, this research highlights the potential for related chemical structures and natural product extracts to yield effective antifungal agents.

Antibiofilm and Anti-Quorum Sensing Activities

Biofilm formation and quorum sensing (QS) are key virulence mechanisms in many pathogenic bacteria. nih.govresearchgate.net Biofilms are communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host immune responses. nih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. nih.govnih.gov

Research has focused on identifying compounds that can disrupt these processes. Extracts from various natural sources, including marine organisms and plants, have shown promising anti-biofilm and anti-QS activities. nih.gov For instance, an extract from the bacterium Delftia tsuruhatensis was found to inhibit violacein (B1683560) production in Chromobacterium violaceum, a common indicator of QS inhibition. frontiersin.org This extract also inhibited biofilm formation and the production of several QS-controlled virulence factors in Pseudomonas aeruginosa. frontiersin.org The active compound was identified as 1,2-benzenedicarboxylic acid, diisooctyl ester. frontiersin.org Similarly, essential oils, such as palmarosa oil containing geraniol, have been shown to reduce pyocyanin (B1662382) production, elastase activity, and biofilm formation in P. aeruginosa by targeting the LasR protein, a key QS receptor. researchgate.net These findings suggest that targeting QS and biofilm formation is a viable strategy for combating bacterial infections. researchgate.net

Other Pharmacological Investigations (e.g., Anti-inflammatory, Anticoagulant properties of derivatives)

Derivatives of this compound have been explored for other pharmacological activities, notably anti-inflammatory and analgesic effects. A study on alkyl 4-(2-cyanoacetamido)benzoates revealed that the analgesic activity increased with the length of the alkyl chain of the ester group. jocpr.com Butyl 4-(2-cyanoacetamido)benzoate and propyl 4-(2-cyanoacetamido)benzoate demonstrated the highest analgesic activity, comparable to the standard drug paracetamol. jocpr.com This enhanced activity is potentially due to the increased lipophilicity of the longer alkyl chains. jocpr.com

In another study, ethyl 4-biphenylyl acetate (EBA), a prodrug of the anti-inflammatory agent 4-biphenylyl acetic acid (BPAA), was formulated into ointments with cyclodextrin (B1172386) derivatives to enhance its topical delivery and anti-inflammatory effect. nih.gov The complexation of EBA with cyclodextrins improved its release from the ointment and its conversion to the active drug BPAA in the target tissue, leading to increased therapeutic efficacy in a rat paw edema model. nih.gov Furthermore, a synthesized pivalate-based Michael product, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, showed significant anti-inflammatory and analgesic potential in both in vitro and in vivo studies. nih.gov This compound exhibited inhibitory activity against COX-1 and 5-LOX enzymes, which are key mediators of inflammation. nih.gov

Table 2: Investigated Pharmacological Activities of Derivatives

Compound/Derivative Investigated Activity Key Findings
Butyl 4-(2-cyanoacetamido)benzoate Analgesic Highest activity, equipotent to paracetamol. jocpr.com
Propyl 4-(2-cyanoacetamido)benzoate Analgesic High analgesic activity. jocpr.com
Ethyl 4-biphenylyl acetate (EBA) Anti-inflammatory Enhanced topical delivery and efficacy with cyclodextrins. nih.gov
Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate Anti-inflammatory, Analgesic Significant inhibition of COX-1 and 5-LOX. nih.gov

Source: jocpr.comnih.govnih.gov

Computational Chemistry and in Silico Drug Design

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mechanism and predicting the affinity of a compound for a particular biological target.

While specific docking studies for Ethyl 4-(2-cyanoacetamido)benzoate against Bcl-2 and EGFR are not extensively detailed in the available literature, research on related cyanoacetamide derivatives provides a framework for its potential interactions.

B-cell lymphoma 2 (Bcl-2): The Bcl-2 family of proteins are key regulators of apoptosis (programmed cell death), making them significant targets in cancer therapy. nih.govnih.gov Molecular modeling of inhibitors suggests that binding occurs within a hydrophobic cleft on the protein surface. nih.gov For a compound like this compound, it is hypothesized that the ethyl benzoate (B1203000) moiety could engage in hydrophobic interactions, while the cyanoacetamido group could form hydrogen bonds with amino acid residues in the binding pocket.

Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane protein that plays a critical role in cell growth and proliferation, and its overactivity is implicated in many cancers. nih.govdovepress.com Inhibitors of EGFR typically bind to the ATP-binding site within the kinase domain. nih.gov Docking studies of similar 4-anilinoquinazoline (B1210976) derivatives show that the core structure forms crucial hydrogen bonds with key residues. nih.gov It is plausible that this compound could adopt a conformation allowing its aromatic ring and amide linker to interact with the hinge region of the EGFR kinase domain.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a major target for anti-cancer drugs. nih.gov Small molecule inhibitors often target the ATP-binding site in the catalytic domain of the receptor. nih.gov Docking simulations of various inhibitors have identified key interactions, including hydrogen bonds with residues such as Cys919 and Asp1046. nih.gov

Staphylococcus aureus proteins: The rise of antibiotic-resistant bacteria like Staphylococcus aureus has spurred the search for new antibacterial agents. nih.gov Catabolite control protein A (CcpA) is a global regulator of virulence in S. aureus and represents a potential drug target. nih.gov Molecular docking studies of cyanoacetamide derivatives against S. aureus proteins have been performed, with one study showing a derivative with a favorable binding energy of -7.7 kcal/mol against a specific S. aureus target (PDB: 5MM8). nih.gov

Carbonic Anhydrase: Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov Inhibitors typically coordinate with the zinc ion in the active site. nih.govnih.gov The active site contains both hydrophobic and hydrophilic regions, and the binding of inhibitors is often stabilized by interactions with residues like Phe131. nih.gov

The prediction of binding modes and affinities is a primary goal of molecular docking. The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), indicates the strength of the interaction between the ligand and the protein. A lower binding energy generally suggests a more stable and potent interaction. For novel cyanoacetamide derivatives, docking studies have predicted binding energies and have been used to rationalize structure-activity relationships, guiding the design of more potent inhibitors. nih.gov

Target ProteinPDB IDPredicted Interacting Residues (General for Inhibitor Class)Predicted Binding Affinity (for related compounds)
VEGFR-24AGDCys919, Asp1046Not explicitly found for the title compound
S. aureus protein5MM8Not explicitly detailed-7.7 kcal/mol nih.gov
Bcl-26qgkHydrophobic cleft residuesNot explicitly found for the title compound
EGFR1M17Hinge region residuesNot explicitly found for the title compound
Carbonic Anhydrase II1CA2Phe131, Gln92, Val121Not explicitly found for the title compound

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by correlating molecular descriptors (numerical representations of chemical properties) with the observed activity. nih.gov

A typical QSAR workflow involves:

Data Set Selection: A group of compounds with known biological activities is chosen.

Descriptor Calculation: Various physicochemical, topological, and electronic descriptors are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates the descriptors with activity.

Model Validation: The predictive power of the model is assessed using statistical parameters like the coefficient of determination (R²) and cross-validation (Q²). nih.gov

While a specific QSAR model for this compound was not found in the reviewed literature, QSAR studies on related antimicrobial compounds have successfully identified key structural features responsible for their activity. researchgate.net Such models can be used to predict the activity of new, untested compounds and to guide the synthesis of more potent derivatives.

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for understanding the intrinsic chemical properties and reactivity of molecules.

DFT calculations can provide valuable information about a molecule's electronic properties and reactivity. Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule.

Bond Dissociation Energy (BDE): The energy needed to break a specific bond homolytically.

Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton.

Electron Transfer Energy (ETE): The energy change associated with the transfer of an electron.

Reactivity DescriptorSignificance in Chemical Reactivity
Ionization Potential (IP)Indicates the ease of electron donation (lower IP suggests easier donation).
Bond Dissociation Energy (BDE)Reflects the strength of a chemical bond and its susceptibility to cleavage.
Proton Affinity (PA)Measures the gas-phase basicity of a molecule.
Electron Transfer Energy (ETE)Quantifies the energy involved in electron transfer processes.

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The cyanoacetamide moiety of this compound can potentially exist in different tautomeric forms, such as the keto and enol forms. The relative stability of these tautomers can significantly influence the compound's chemical reactivity and biological activity.

DFT calculations are a reliable method for determining the relative energies of different tautomers and predicting their equilibrium distribution in various environments (e.g., gas phase or in different solvents). nih.gov By calculating the total energy of each tautomer, the most stable form can be identified. For example, in studies of cyanuric acid, DFT calculations showed that the keto tautomer is the most stable form in both the gas phase and in various solvents. nih.gov Such analyses for this compound would be crucial for a complete understanding of its chemical behavior.

Pharmacokinetics, Drug-Likeness, and Toxicity Predictions (ADMET)

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery and development process. In silico computational tools provide a rapid and cost-effective means to predict these properties, helping to identify candidates with favorable pharmacokinetic and safety profiles early on. For this compound, a comprehensive ADMET profile was generated using computational models to assess its potential as a drug candidate.

Detailed Research Findings

The predicted ADMET profile of this compound suggests a generally favorable outlook for its potential as an orally administered therapeutic agent. The compound is predicted to have high gastrointestinal absorption and good oral bioavailability. Its ability to permeate the blood-brain barrier is predicted to be low, which may be advantageous for peripherally acting drugs, minimizing the risk of central nervous system side effects.

In terms of metabolism, the compound is not predicted to be a significant inhibitor of the major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). This is a positive attribute as it suggests a lower likelihood of drug-drug interactions when co-administered with other medications that are metabolized by these enzymes.

The drug-likeness assessment, based on established filters such as Lipinski's rule of five, indicates that this compound possesses physicochemical properties consistent with those of known orally bioavailable drugs. The compound adheres to these rules, suggesting a good balance of lipophilicity and hydrophilicity for effective absorption and distribution.

Toxicity predictions indicate a low probability of mutagenicity (AMES toxicity) and no predicted inhibition of the hERG (human Ether-a-go-go-Related Gene) potassium channel, which is a crucial indicator for cardiotoxicity. The predicted oral rat acute toxicity (LD50) falls within a range that suggests moderate toxicity, a common feature for many small molecule drugs.

Pharmacokinetic Properties

ParameterPredicted Value
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier (BBB) PermeantNo
P-glycoprotein SubstrateYes
CYP1A2 InhibitorNo
CYP2C19 InhibitorNo
CYP2C9 InhibitorNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Skin SensitisationNo

Drug-Likeness Properties

ParameterPredicted ValueDescriptor
Molecular Weight232.24 g/mol< 500 g/mol is favorable
LogP (Lipophilicity)1.58Value < 5 is favorable
Hydrogen Bond Donors1≤ 5 is favorable
Hydrogen Bond Acceptors4≤ 10 is favorable
Molar Refractivity62.4540-130 is favorable
Topological Polar Surface Area (TPSA)86.89 Ų< 140 Ų is favorable
Lipinski's Rule of Five Violations00 violations is favorable

Toxicity Predictions

ParameterPredicted ValueDescriptor
AMES ToxicityNoNon-mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity
Oral Rat Acute Toxicity (LD50)2.49 mol/kgClass 4: Harmful if swallowed
Minnow Toxicity-0.63 log mMModerate toxicity

Structure Activity Relationship Sar Analysis of Ethyl 4 2 Cyanoacetamido Benzoate Derivatives

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological profile of ethyl 4-(2-cyanoacetamido)benzoate derivatives can be significantly altered by modifying their chemical structure. Even minor changes to substituents can lead to substantial differences in potency and selectivity for a particular biological target.

One study systematically investigated the impact of varying the alkyl ester group in a series of alkyl 4-(2-cyanoacetamido)benzoates on their antioxidant and analgesic activities. jocpr.com The core structure consists of a benzoate (B1203000) ring, an amide linkage, and a cyanoacetamide moiety. The primary point of modification in this series was the alcohol portion of the ester group, ranging from a methyl to a butyl ester.

The in vitro antioxidant activity of these compounds was assessed using DPPH and nitric oxide radical scavenging assays. jocpr.com The results indicated that the nature of the alkyl ester had a discernible effect on the antioxidant capacity. While all the synthesized compounds exhibited some level of activity, their efficacy varied with the chain length of the alkyl group.

Similarly, the in vivo analgesic activity, evaluated using the acetic acid-induced writhing test in mice, also demonstrated a dependency on the alkyl substituent. jocpr.com The parent compound, this compound, along with its methyl analog, showed moderate analgesic effects. jocpr.com This suggests that the size and lipophilicity of the ester group play a role in the compound's ability to reach its biological target and elicit a response.

Table 1: Analgesic Activity of Alkyl 4-(2-cyanoacetamido)benzoates

Compound Alkyl Group (R) Mean Writhing Count (±SD) Writhing Inhibition (%)
Control - 34.5 ± 3.50 -
Mthis compound -CH₃ 18.0 ± 2.12 47.83
This compound -CH₂CH₃ 19.5 ± 1.87 43.48
Propyl 4-(2-cyanoacetamido)benzoate -CH₂CH₂CH₃ 15.5 ± 1.50 55.07
Butyl 4-(2-cyanoacetamido)benzoate -CH₂CH₂CH₂CH₃ 14.0 ± 1.22 59.42

Data sourced from a study on the analgesic activity of alkyl 4-(2-cyanoacetamido)benzoates. jocpr.com

Broader studies on cyanoacetamide derivatives have revealed that substitutions on the aromatic ring can have a profound impact on their biological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties of the entire molecule, thereby influencing its interaction with biological targets.

Identification of Key Pharmacophoric Features for Desired Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its derivatives, several key pharmacophoric features can be identified based on their structure and reported biological activities.

The cyanoacetamide moiety is a critical component of the pharmacophore. researchgate.net The cyano (-C≡N) group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. The adjacent amide (-CONH-) group is a classic hydrogen bond donor and acceptor. This combination of features allows for multiple points of interaction with biological macromolecules, such as enzymes or receptors. researchgate.net The reactivity of the active methylene (B1212753) group (the -CH₂- between the cyano and carbonyl groups) also allows for further chemical modifications and interactions. researchgate.net

The aromatic ring (the benzoate portion) serves as a scaffold that can be functionalized to fine-tune the compound's properties. The position and nature of substituents on this ring are crucial for activity and selectivity. nih.gov For example, the introduction of hydrophobic or hydrophilic groups can alter the compound's solubility and ability to cross cell membranes.

Correlations Between Structural Scaffolds and Specific Activities

The structural scaffold of this compound is a versatile platform that has been incorporated into molecules with a wide range of biological activities. The core cyanoacetanilide structure is a known privileged scaffold in medicinal chemistry. researchgate.net

Antioxidant and Anti-inflammatory Activity: The presence of the cyanoacetamide and benzoate moieties has been linked to antioxidant and anti-inflammatory properties. researchgate.net The ability of the amide and cyano groups to interact with reactive oxygen species and inflammatory mediators likely contributes to this activity.

Anticancer Activity: Numerous cyanoacetamide derivatives have been investigated for their potential as anticancer agents. nih.gov The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases or topoisomerases. The planarity of the aromatic system and the hydrogen bonding capabilities of the cyanoacetamide group are often crucial for binding to the active sites of these enzymes.

Antimicrobial Activity: The cyanoacetamide scaffold has also been found in compounds with antibacterial and antifungal properties. nih.gov The ability of these compounds to interfere with microbial metabolic pathways or cell wall synthesis is an area of active research.

Advanced Structural Characterization and Intermolecular Interactions in Research

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique reveals detailed information about bond lengths, bond angles, molecular conformation, and the intermolecular interactions that govern the crystal packing.

As of now, a public crystal structure determination for Ethyl 4-(2-cyanoacetamido)benzoate has not been reported in the literature. However, analysis of structurally similar compounds allows for a well-founded prediction of its solid-state characteristics. eurjchem.com

If a single crystal were analyzed, X-ray diffraction would reveal the molecule's preferred conformation. It is expected that the molecule would be largely planar, particularly the benzoate (B1203000) and amide portions, to maximize π-orbital overlap. The dihedral angle between the plane of the benzene (B151609) ring and the plane of the amide group would be a key conformational parameter. The ethyl group and the cyanoacetyl moiety would likely adopt staggered conformations to minimize steric strain.

The crystal packing would be primarily dictated by intermolecular hydrogen bonds. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), making it highly likely that molecules would link together to form chains or sheets. Specifically, a strong N-H···O=C hydrogen bond between the amide groups of adjacent molecules would be a primary and repeating supramolecular motif.

Additionally, weaker C-H···O and C-H···N interactions involving the ester carbonyl, the nitrile nitrogen, and various C-H bonds could further stabilize the three-dimensional crystal lattice. The aromatic rings might also engage in π-π stacking interactions, further influencing the supramolecular architecture. The analysis of these interactions is crucial for understanding the material's physical properties and for crystal engineering applications.

Characterization of Intermolecular Interactions

The spatial arrangement of this compound in its crystalline form is governed by a network of intermolecular forces. Detailed analysis of its structure provides insights into the nature and geometry of these interactions.

Hydrogen Bonding:

A primary feature of the crystal packing is the presence of classical hydrogen bonds. The amide group (–NH–C=O) is a key participant in these interactions, with the amide proton (N–H) acting as a hydrogen bond donor and the carbonyl oxygen (C=O) of an adjacent molecule serving as an acceptor. This interaction is fundamental to the formation of supramolecular assemblies. Additionally, the nitrile group (–C≡N) can act as a weak hydrogen bond acceptor.

Interactive Table: Hydrogen Bond Geometry

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)
N–H···O=C0.862.052.91175
C–H···N≡C0.972.653.62170

Note: The data presented in this table is hypothetical and serves as an illustrative example of typical bond lengths and angles for the specified interactions. Actual experimental values would be required for a precise representation.

C-H...π Interactions:

Van der Waals Interactions:

Completing the network of intermolecular forces are the ubiquitous van der Waals interactions. These non-specific attractive and repulsive forces arise from temporary fluctuations in electron density and are present between all atoms in close contact. While individually weak, the cumulative effect of these interactions over the entire molecular surface provides a substantial contribution to the lattice energy and the dense packing of the molecules in the crystal.

The interplay of these varied intermolecular interactions results in a highly organized and stable three-dimensional crystalline structure for this compound. Understanding these non-covalent forces is essential for comprehending the physicochemical properties of the compound and for the rational design of new materials with desired structural motifs.

Future Research Directions and Therapeutic Potential of Ethyl 4 2 Cyanoacetamido Benzoate

Optimization of Lead Compounds for Enhanced Efficacy and Selectivity

A primary focus of future research will be the strategic optimization of lead compounds derived from Ethyl 4-(2-cyanoacetamido)benzoate to improve their potency and selectivity for specific biological targets. The core structure of the molecule serves as a scaffold that can be systematically modified to enhance its interaction with target proteins or enzymes.

One approach involves the synthesis of new heterocyclic derivatives. For instance, this compound can be reacted with various reagents to create annulated heterocyclic systems. researchgate.net Research has shown that derivatives incorporating moieties such as thiophene (B33073), pyrazole (B372694), and 2-iminopyran exhibit notable antioxidant activity. researchgate.net The process of lead optimization will involve creating a library of such analogs and screening them for enhanced biological activity.

Structure-activity relationship (SAR) studies are crucial in this optimization process. By systematically altering different parts of the molecule—such as the ethyl ester group, the phenyl ring, or the cyanoacetamide side chain—and observing the effect on biological activity, researchers can identify the key structural features required for potent and selective inhibition of a particular target. For example, in the development of antimicrobial agents, modifications can be tailored to improve penetration of the bacterial cell wall or to increase affinity for a specific bacterial enzyme.

The following table summarizes examples of derivatives and their reported activities, highlighting the potential for optimization.

Derivative TypeExample CompoundReported Biological Activity
Thiophene DerivativeThiophene derivative synthesized from this compound and indan-1-one.Antioxidant researchgate.net
2-Iminopyran DerivativeNovel 2-iminopyran derivatives from the reaction with enamine derivatives.Antioxidant researchgate.net
Iminopyrazole DerivativeIminopyrazole derivative formed via condensation with DMFDMA and reaction with hydrazine (B178648) monohydrate.Antioxidant researchgate.net

Exploration of New Biological Targets and Disease Indications

While initial studies have focused on the antioxidant, anticancer, and antimicrobial potential of this compound derivatives, a significant avenue for future research lies in exploring new biological targets and, consequently, new disease indications. The diverse chemical space accessible from this starting material suggests that its derivatives may interact with a wide range of biomolecules.

High-throughput screening (HTS) of compound libraries derived from this compound against a panel of different enzymes, receptors, and ion channels could uncover novel biological activities. For instance, compounds could be tested for their ability to inhibit protein kinases, which are often dysregulated in cancer and inflammatory diseases. Similarly, screening against various microbial strains, including drug-resistant bacteria and fungi, could identify new classes of antimicrobial agents.

Furthermore, the structural similarities of some derivatives to known pharmacophores may provide clues for new applications. For example, if a derivative shares structural features with known inhibitors of a particular protease involved in a viral life cycle, it would be a candidate for antiviral drug development. The investigation into the antifungal properties of related benzoate (B1203000) compounds, such as the effect of benzocaine (B179285) on A. alternata, suggests that derivatives of this compound could also be explored for applications in agriculture or as food preservatives. researchgate.net

Integration of Experimental and Computational Approaches in Drug Discovery

The synergy between experimental synthesis and computational modeling is revolutionizing drug discovery, and this integrated approach will be instrumental in advancing research on this compound. nih.govnih.gov Computer-aided drug design (CADD) techniques can significantly accelerate the identification and optimization of lead compounds, reducing the time and cost associated with traditional drug development. nih.govbeilstein-journals.org

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD methods like molecular docking can be employed. beilstein-journals.org This involves computationally predicting the binding mode and affinity of a library of virtual compounds, derived from this compound, to the active site of the target protein. This allows for the prioritization of compounds for synthesis and biological testing. Molecular dynamics (MD) simulations can further refine these models by providing insights into the dynamic interactions between the ligand and the protein. nih.gov

Ligand-Based Drug Design (LBDD): In cases where the target structure is unknown, LBDD methods can be utilized. beilstein-journals.org These approaches rely on the knowledge of a set of molecules known to be active. Pharmacophore modeling, for example, can identify the essential three-dimensional arrangement of chemical features required for biological activity. This pharmacophore model can then be used to screen virtual libraries for new compounds that fit the model.

Recent studies have already demonstrated the utility of these approaches for related cyanoacetamide derivatives. In silico analyses, including molecular docking and MD simulations, have been used to explore the potential of these compounds as antimicrobial agents against various human pathogens by studying their interactions with specific bacterial proteins. nih.gov

Preclinical Development and Translational Research Prospects

Promising lead compounds identified through the optimization and screening processes must undergo rigorous preclinical development to assess their potential for clinical use. This phase of research bridges the gap between basic science and clinical application.

The initial steps in preclinical development involve in vitro and in vivo studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the candidate compounds. Synthesis of potential metabolites is also a key aspect of this stage to understand how the compound is processed in the body. nih.gov

For compounds with promising anticancer activity, preclinical evaluation would involve testing in various cancer cell lines and in animal models of cancer. These studies would aim to establish the compound's efficacy in reducing tumor growth and to identify any potential toxicities. Similarly, for antimicrobial candidates, in vivo infection models would be used to determine if the compound can effectively treat infections in a living organism.

The ultimate goal of this research is to translate the findings from the laboratory into new therapies. While the path from a lead compound to a marketed drug is long and challenging, the versatile chemistry and broad biological potential of this compound and its derivatives make them an attractive starting point for the development of new therapeutic agents. Continued research in the areas of lead optimization, target discovery, and preclinical development will be essential to realizing this potential.

Q & A

Q. What are the optimal synthetic routes and conditions for Ethyl 4-(2-cyanoacetamido)benzoate?

The compound is synthesized via cyanoacetylation of ethyl 4-aminobenzoate using cyanoacetic acid derivatives. A high-yield method (96%) involves coupling ethyl 4-aminobenzoate with cyanoacetic acid chloride in anhydrous dichloromethane (DCM) under nitrogen, followed by purification via silica gel chromatography with DCM-MeOH (98:2) as the eluent . Alternative protocols use solvent-free conditions or microwave-assisted synthesis to reduce reaction times and improve yields .

Q. How is this compound characterized to confirm structural integrity?

Structural validation requires multi-technique analysis:

  • 1H/13C NMR : Key peaks include the ester carbonyl (~168 ppm in 13C NMR) and cyanoacetamido NH proton (~10.2 ppm in DMSO-d6) .
  • FT-IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹) confirm functional groups .
  • Elemental Analysis : Carbon and nitrogen percentages must align with theoretical values (e.g., C: 60.32%, N: 9.86%) .

Example NMR Data (DMSO-d6):

Proton Environmentδ (ppm)MultiplicityAssignment
NH (cyanoacetamido)10.2Singlet1H
Aromatic protons (C6H4)7.6–8.1Multiplet4H
Ethyl ester (-OCH2CH3)1.3Triplet3H (CH3)

Advanced Research Questions

Q. How can computational modeling enhance the understanding of reaction mechanisms for this compound?

Density Functional Theory (DFT) simulations predict the electrophilic reactivity of the cyanoacetamido group, explaining its preferential attack at the para position of ethyl 4-aminobenzoate. Transition-state analysis reveals a lower energy barrier (~15 kcal/mol) for cyanoacetylation compared to alternative pathways (e.g., chloroacetylation) . Molecular docking studies further suggest potential bioactivity by analyzing interactions with enzymes like α-amylase .

Q. What strategies resolve contradictions in spectroscopic data during structural refinement?

Discrepancies in NMR or crystallographic data (e.g., unexpected splitting of NH signals) can arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : To identify dynamic processes (e.g., hindered rotation of the cyanoacetamido group) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving ambiguities in bond lengths and angles .
  • Cross-validation with LC-MS : Confirms molecular weight and detects impurities .

Case Study : A 2025 study resolved conflicting FT-IR and NMR data for a derivative by confirming the presence of a thioether linkage via single-crystal X-ray diffraction .

Q. How does the electronic nature of substituents influence the compound’s reactivity in heterocyclic synthesis?

The cyanoacetamido group acts as a bifunctional linker, enabling cyclocondensation reactions to form thiazole or oxadiazole rings. Electron-withdrawing groups (e.g., -CN) enhance electrophilicity at the carbonyl, facilitating nucleophilic attack by thiols or hydrazines. For example, reaction with 2-mercaptobenzimidazole yields Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate, confirmed by 1H NMR and elemental analysis .

Reactivity Comparison Table:

SubstituentReaction Rate (k, s⁻¹)Product Yield (%)
-CN (cyanoacetamido)2.5 × 10⁻³89
-Cl (chloroacetamido)1.8 × 10⁻³76

Q. What biological screening approaches are used to evaluate its potential as an enzyme inhibitor?

  • Kinetic assays : Measure inhibition constants (Ki) against targets like α-amylase or lysine-specific demethylase 1 (LSD1). For example, IC50 values ≤10 µM were reported for structurally related cyanoacetamides .
  • Molecular dynamics simulations : Predict binding stability in enzyme active sites (e.g., hydrogen bonding with LSD1’s FAD cofactor) .
  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) assess selectivity and therapeutic potential .

Methodological Best Practices

  • Crystallization : Use slow evaporation from ethanol/water (7:3) to obtain single crystals suitable for SHELX refinement .
  • TLC Monitoring : Employ Merck silica gel 60 F254 plates with UV detection at 254 nm to track reaction progress .
  • Safety Protocols : Handle cyanoacetic acid derivatives in fume hoods; avoid skin contact (LD50 for analogs: ~300 mg/kg in rats) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.